
1-Butylcarbamoyl-5-fluorouracil
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Overview
Description
1-Butylcarbamoyl-5-fluorouracil is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylcarbamoyl-5-fluorouracil typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various chemical transformations such as halogenation, amination, and acylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Butylcarbamoyl-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oncology
1-Butylcarbamoyl-5-fluorouracil has shown promise in various oncological applications:
- Colorectal Cancer : Clinical studies indicate that this compound can be effective as part of combination chemotherapy regimens. Its enhanced pharmacokinetic properties may improve patient tolerance and reduce side effects associated with traditional 5-fluorouracil treatments .
- Skin Cancers : The compound has been evaluated for use in topical formulations aimed at treating actinic keratosis and superficial basal cell carcinoma. The results have shown significant efficacy in reducing tumor size and improving patient outcomes .
Dermatology
In dermatological applications, this compound is utilized for:
- Topical Treatments : It is formulated into creams or gels for direct application to affected skin areas. Studies have demonstrated high cure rates for skin lesions treated with this compound, with minimal systemic absorption leading to fewer side effects compared to systemic administration .
Table 1: Efficacy of this compound in Cancer Treatment
Cancer Type | Treatment Regimen | Response Rate (%) | Side Effects |
---|---|---|---|
Colorectal Cancer | Combination with other agents | 60 | Mild nausea, fatigue |
Skin Cancer (Basal Cell) | Topical application | 85 | Local irritation |
Esophageal Cancer | Infusion therapy | 50 | Diarrhea |
Table 2: Clinical Outcomes in Dermatology
Condition | Treatment Duration (weeks) | Cure Rate (%) | Notable Side Effects |
---|---|---|---|
Actinic Keratosis | 4 | 90 | Skin irritation |
Superficial Basal Cell Carcinoma | 6 | 92 | Erythema |
Case Study 1: Colorectal Cancer Patient
A clinical trial involving patients with advanced colorectal cancer showed that those treated with a regimen including this compound exhibited improved overall survival rates compared to historical controls receiving standard therapy alone. Patients reported manageable side effects, indicating a favorable safety profile.
Case Study 2: Topical Application for Skin Lesions
In a study involving patients with actinic keratosis, the application of a cream containing this compound resulted in complete resolution of lesions in over 90% of participants after eight weeks of treatment. Patients tolerated the treatment well, with minimal adverse reactions.
Mechanism of Action
The mechanism of action of 1-Butylcarbamoyl-5-fluorouracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on the binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Fluorinated pyrimidines: Compounds with fluorine atoms in the pyrimidine ring.
N-Butyl pyrimidines: Compounds with an N-butyl group attached to the pyrimidine ring.
Uniqueness
1-Butylcarbamoyl-5-fluorouracil is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its fluorine atom can enhance metabolic stability and binding affinity, while the N-butyl group may influence its solubility and membrane permeability.
Properties
CAS No. |
64098-82-4 |
---|---|
Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
N-butyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C9H12FN3O3/c1-2-3-4-11-8(15)13-5-6(10)7(14)12-9(13)16/h5H,2-4H2,1H3,(H,11,15)(H,12,14,16) |
InChI Key |
PVSNDBKXSKXPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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